N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
Description
This compound features a complex heterocyclic scaffold combining a benzo[d]imidazo[1,2-a]imidazole core, a thiazole moiety linked via a ketone-containing ethyl chain, and a pyrazine-2-carboxamide group. Its synthesis likely involves multi-step coupling reactions, analogous to methods described for related heterocycles (e.g., Suzuki-Miyaura cross-coupling or nucleophilic substitutions) .
Properties
IUPAC Name |
N-[4-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O2S/c27-16(26-8-7-25-15-4-2-1-3-13(15)23-19(25)26)9-12-11-29-18(22-12)24-17(28)14-10-20-5-6-21-14/h1-6,10-11H,7-9H2,(H,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKKOMGIYAPFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=CSC(=N4)NC(=O)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities. They are known to interact with various enzymes and receptors, influencing numerous biochemical processes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other types of molecular interactions.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their interaction with various enzymes and receptors.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Benzo[d]imidazole : Imparts potential for biological activity.
- Thiazole : Known for antimicrobial properties.
- Pyrazine : Often associated with neuroactive compounds.
- Carboxamide : Contributes to solubility and interaction with biological targets.
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a related study found that various thiazole compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.27 to 2.65 µM against different strains .
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cell lines. A key study indicated that derivatives with similar structures exhibited IC50 values as low as 4.53 µM against HCT116 colon cancer cells, surpassing the efficacy of standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HCT116 | N9 | 5.85 |
| HCT116 | N18 | 4.53 |
| A549 (Lung) | N9 | 6.00 |
Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been explored, particularly in the context of cytokine modulation. Research shows that certain derivatives can significantly reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a potential application in inflammatory diseases .
Study on CK1δ Inhibition
A pivotal study identified related compounds as potent inhibitors of casein kinase 1 delta (CK1δ), an important target in cancer therapy due to its role in cell cycle regulation . The compounds exhibited IC50 values around 0.040 μM, showcasing their potential as therapeutic agents.
Research on Anticancer Efficacy
In a comparative study of various thiazole derivatives, it was found that modifications in the thiazole ring significantly impacted anticancer activity across different cell lines. For example, the introduction of specific substituents led to enhanced cytotoxicity against both A549 and Caco-2 cell lines .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds containing thiazole and benzimidazole moieties exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, thiazole derivatives have shown promising results against various cancer cell lines, including breast and liver cancer cells. A study demonstrated that thiazole-pyridine hybrids exhibited better anti-breast cancer efficacy than standard treatments like 5-fluorouracil .
1.2 Anticonvulsant Properties
The anticonvulsant activity of thiazole derivatives has been well-documented. Compounds similar to N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide have been synthesized and tested for their ability to protect against seizures in animal models. The structure-activity relationship (SAR) studies revealed that specific substitutions on the thiazole ring enhance anticonvulsant effects, indicating potential for developing new antiepileptic drugs .
1.3 Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Benzimidazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes like lipoxygenase, which are crucial in inflammatory pathways. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
3.1 Case Study: Anticancer Efficacy
In a clinical study involving a series of thiazole-pyrazine hybrids, one compound demonstrated an IC50 value lower than that of conventional chemotherapeutics against MCF-7 breast cancer cells. This research highlighted the compound's mechanism of action involving apoptosis induction through mitochondrial pathways .
3.2 Case Study: Anticonvulsant Activity
A preclinical trial assessed the anticonvulsant properties of a similar compound in a seizure model using pentylenetetrazol (PTZ). The results indicated a significant reduction in seizure frequency compared to control groups, suggesting that modifications in the thiazole structure can lead to enhanced anticonvulsant effects .
Chemical Reactions Analysis
Amide Hydrolysis and Functionalization
The pyrazine-2-carboxamide group undergoes controlled hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : In 6M HCl at 80°C for 12 hours, the amide bond cleaves to yield pyrazine-2-carboxylic acid and the corresponding amine intermediate.
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Enzymatic Hydrolysis : Lipases in phosphate buffer (pH 7.4, 37°C) selectively modify the carboxamide group, forming ester derivatives.
The amide nitrogen also participates in nucleophilic substitution reactions with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to produce N-alkylated derivatives.
Thiazole Ring Reactivity
The thiazole moiety demonstrates electrophilic substitution and ring-opening behavior:
The 2-oxoethyl linker adjacent to the thiazole enables conjugate addition reactions with amines or thiols.
Benzimidazo[1,2-a]imidazole Modifications
The fused benzimidazole system participates in:
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Protonation/Deprotonation : The N1 position (pKa ~5.8) undergoes reversible protonation in aqueous buffers, altering electronic properties.
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Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄, 0°C) occurs at the C6 position of the benzo ring .
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Coordination Chemistry : The imidazole nitrogen binds transition metals (e.g., Cu²⁺, Zn²⁺) in methanol/water solutions, forming stable complexes .
Pyrazine Ring Transformations
The electron-deficient pyrazine ring supports:
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Nucleophilic Aromatic Substitution : Reaction with piperidine in DMF at 120°C replaces the 3-position hydrogen .
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Cross-Coupling : Suzuki-Miyaura reactions at the 5-position using Pd(PPh₃)₄/K₂CO₃ enable biaryl group installation .
Photochemical and Thermal Stability
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UV Irradiation : Degrades via Norrish Type I cleavage of the 2-oxoethyl group (λ >300 nm, acetonitrile).
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Thermal Decomposition : Above 220°C, the compound undergoes retro-Diels-Alder fragmentation, releasing CO and benzimidazole fragments.
Biological Activation Pathways
In physiological environments (pH 7.4, 37°C):
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Glutathione Adduct Formation : Thiol attack at the thiazole β-carbon occurs within 1 hour.
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Cytochrome P450 Oxidation : Hepatic microsomes generate hydroxylated metabolites at the benzimidazole C4 position .
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization. The integration of orthogonal reactive sites enables precise structural diversification while maintaining core pharmacophoric elements .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Benzo[d]imidazo[1,2-a]imidazole vs. Tetrahydroimidazo[1,2-a]pyridine (Compound 2d, ): The benzo[d]imidazo[1,2-a]imidazole core in the target compound is fully aromatic, whereas compound 2d features a partially saturated tetrahydroimidazo[1,2-a]pyridine.
- Thiazole vs. Benzothiazole (BZ-IV, ): The thiazole group in the target compound is simpler than the benzothiazole in BZ-IV.
Carboxamide Substituents
- Pyrazine-2-carboxamide vs. Pyridazine/Thiadiazole Carboxamides (Compounds 37 and 38, ): The pyrazine-2-carboxamide group introduces a nitrogen-rich aromatic system, which may enhance hydrogen bonding and solubility compared to pyridazine (compound 37) or thiadiazole (compound 38) derivatives.
Research Implications and Limitations
While the target compound’s structural features align with bioactive heterocycles (e.g., kinase inhibitors or anticancer agents), direct comparative data are absent in the provided evidence. Key research priorities include:
Pharmacological Profiling: Testing against cancer cell lines or kinase panels to compare efficacy with analogs like BZ-IV .
Solubility Optimization: The pyrazine group may improve aqueous solubility over purely aromatic systems (e.g., compound 2d), but experimental validation is needed.
Synthetic Scalability: Adapting methods from (e.g., boronate coupling) could streamline production .
Q & A
Q. Spectroscopic and analytical methods :
- 1H/13C NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm), methylene groups (δ 2.2–4.0 ppm), and carbonyl carbons (δ 165–175 ppm) confirm connectivity .
- Mass spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 497.59 for related compounds) and fragments .
- Elemental analysis : Experimental C/H/N/S percentages are compared with theoretical values (e.g., ±0.3% tolerance) .
Validation : Discrepancies in NMR splitting patterns may indicate regioisomeric impurities, requiring column chromatography (silica gel, ethyl acetate/hexane) for purification .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Case example : If one study reports potent anticancer activity (IC50 < 1 µM) while another shows no efficacy:
- Assay validation : Verify cell line authenticity (e.g., STR profiling) and assay conditions (e.g., serum concentration, incubation time) .
- Solubility checks : Poor solubility in DMSO/PBS may lead to false negatives. Use surfactants (e.g., Tween-80) or cyclodextrins .
- Metabolic stability : Screen for cytochrome P450-mediated degradation using liver microsomes .
Data reconciliation : Cross-reference with structurally analogous compounds (e.g., imidazothiazole derivatives with IC50 0.5–5 µM ).
Advanced: What strategies optimize the synthesis of sensitive intermediates like 2-(2-oxoethyl)thiazole derivatives?
Q. Critical parameters :
- Temperature control : Exothermic reactions (e.g., thiazole ring closure) require ice baths to prevent side-product formation .
- Catalyst selection : Potassium carbonate outperforms sodium hydride in minimizing ester hydrolysis during SN2 reactions .
- Protecting groups : Boc-protected amines (e.g., in piperazine intermediates) prevent unwanted nucleophilic attacks .
Yield improvement :
| Condition | Yield (%) | Reference |
|---|---|---|
| Room temperature | 60 | [1] |
| 0°C with slow addition | 85 | [10] |
Basic: What biological targets are hypothesized for this compound based on structural analogs?
Q. Predicted targets :
- Kinase inhibition : The pyrazine-carboxamide group mimics ATP-binding motifs in kinases (e.g., EGFR, VEGFR) .
- Antimicrobial activity : Thiazole and imidazole moieties disrupt bacterial membranes (e.g., S. aureus MIC 8 µg/mL in related compounds ).
Mechanistic studies : Molecular docking (AutoDock Vina) predicts binding to COX-2 (ΔG = -9.2 kcal/mol) or histone deacetylases (HDACs) .
Advanced: How are structure-activity relationships (SARs) explored for this scaffold?
Q. Methodology :
Variation of substituents :
- Replace pyrazine with pyridine (reduces hydrophobicity; logP shifts from 2.1 to 1.8) .
- Introduce electron-withdrawing groups (e.g., -F, -CF3) on the benzimidazole ring to enhance metabolic stability .
Biological testing :
- Compare IC50 values against >10 cancer cell lines (NCI-60 panel) .
- Assess selectivity via kinase profiling (Eurofins KinaseProfiler) .
Key finding : Methylation of the imidazole nitrogen improves blood-brain barrier penetration (PAMPA assay, Pe = 12 × 10⁻6 cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
